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For Researchers, Scientists, and Drug Development Professionals

Abstract
Ethyl 3-methylpyridazine-4-carboxylate, a heterocyclic compound belonging to the

pyridazine class, holds potential as a building block in medicinal chemistry and drug discovery.

The pyridazine core is a known pharmacophore, with derivatives exhibiting a wide array of

biological activities. This technical guide provides a comprehensive overview of the molecular

structure, physicochemical properties, and potential synthetic routes for Ethyl 3-
methylpyridazine-4-carboxylate. While specific experimental data for this compound is

limited in publicly accessible literature, this document compiles available information and

presents theoretical data based on the analysis of related compounds. This guide is intended to

serve as a foundational resource for researchers interested in the synthesis and evaluation of

this and similar molecules.

Molecular Structure and Identification
Ethyl 3-methylpyridazine-4-carboxylate is characterized by a pyridazine ring substituted with

a methyl group at the 3-position and an ethyl carboxylate group at the 4-position.

Table 1: Compound Identification
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Identifier Value

IUPAC Name Ethyl 3-methylpyridazine-4-carboxylate

Synonyms 3-Methylpyridazine-4-carboxylic acid ethyl ester

CAS Number 98832-80-5[1]

Molecular Formula C₈H₁₀N₂O₂[1]

Molecular Weight 166.18 g/mol [1]

Canonical SMILES CCOC(=O)c1cnnc(c1)C

InChI Key Not available

Physicochemical Properties
Detailed experimental data on the physical properties of Ethyl 3-methylpyridazine-4-
carboxylate are not readily available in the published literature. The following table presents

predicted properties and data from commercially available sources.

Table 2: Physicochemical Properties

Property Value Source

Appearance Likely a solid or liquid
Inferred from related

compounds

Melting Point Not available -

Boiling Point Not available -

Solubility

Expected to be soluble in

common organic solvents like

ethanol, DMSO, and

dichloromethane.

Inferred from structural

similarity to other esters

Synthesis and Characterization
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While a specific, detailed experimental protocol for the synthesis of Ethyl 3-methylpyridazine-
4-carboxylate is not available in the peer-reviewed literature, a plausible synthetic route can

be proposed based on established methods for the synthesis of similar pyridazine derivatives.

A potential method involves a one-pot, three-component reaction.[2]

Proposed Experimental Protocol for Synthesis
Reaction Scheme: A potential synthesis could involve the condensation of an appropriate β-

keto ester, a glyoxal derivative, and hydrazine hydrate.

Materials:

Ethyl 2-methyl-3-oxobutanoate

Glyoxal

Hydrazine hydrate

Ethanol (or other suitable solvent)

Catalytic amount of acid (e.g., acetic acid)

Procedure:

Dissolve ethyl 2-methyl-3-oxobutanoate and glyoxal in ethanol in a round-bottom flask

equipped with a reflux condenser.

Add a catalytic amount of acetic acid to the mixture.

Slowly add hydrazine hydrate to the reaction mixture at room temperature.

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of ethyl acetate in hexane).

Characterize the purified product using spectroscopic methods (NMR, IR, MS).

Spectroscopic Characterization (Predicted)
As experimental spectra for Ethyl 3-methylpyridazine-4-carboxylate are not publicly

available, the following are predicted spectroscopic characteristics based on its structure and

data from analogous compounds.

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methyl

group, and the pyridazine ring protons.

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.0 Singlet 1H H6 (pyridazine ring)

~8.8 Singlet 1H H5 (pyridazine ring)

~4.4 Quartet 2H -OCH₂CH₃

~2.7 Singlet 3H
-CH₃ (on pyridazine

ring)

~1.4 Triplet 3H -OCH₂CH₃

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide information on the carbon framework of the

molecule.

Table 4: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ, ppm) Assignment

~165 C=O (ester)

~158 C3 (pyridazine ring)

~152 C6 (pyridazine ring)

~135 C4 (pyridazine ring)

~128 C5 (pyridazine ring)

~62 -OCH₂CH₃

~22 -CH₃ (on pyridazine ring)

~14 -OCH₂CH₃

3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would show characteristic absorption bands for the functional groups present

in the molecule.

Table 5: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium C-H stretch (aromatic)

~2980 Medium C-H stretch (aliphatic)

~1720 Strong C=O stretch (ester)

~1600, ~1470 Medium
C=N and C=C stretch

(pyridazine ring)

~1250 Strong C-O stretch (ester)

3.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum would show the molecular ion peak and characteristic fragmentation

patterns.
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Molecular Ion (M⁺): m/z = 166.18

Key Fragmentation Pattern: A prominent fragment would likely correspond to the loss of the

ethoxy group (-OCH₂CH₃) from the molecular ion, resulting in a peak at m/z = 121. Further

fragmentation of the pyridazine ring could also be observed.

Potential Biological Activity and Signaling Pathways
While no specific biological studies on Ethyl 3-methylpyridazine-4-carboxylate have been

reported, the pyridazine scaffold is present in numerous compounds with a broad range of

pharmacological activities. This suggests that the title compound could be a valuable starting

point for the development of new therapeutic agents.

Pyridazine derivatives have been reported to exhibit activities such as:

Antitumor

Antibacterial

Analgesic

Anti-inflammatory

Antiviral

Antihypertensive

Given the diverse bioactivities of pyridazines, Ethyl 3-methylpyridazine-4-carboxylate could

potentially interact with various biological targets and signaling pathways. Further research

through biological screening and assays is necessary to elucidate its specific pharmacological

profile.

Logical and Workflow Diagrams
The following diagrams illustrate the logical flow of compound identification and a general

workflow for its synthesis.
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Compound Identification Workflow
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Caption: Logical workflow for the identification of Ethyl 3-methylpyridazine-4-carboxylate.
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General Synthesis Workflow
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Caption: A generalized workflow for the synthesis and characterization of the target compound.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1282719?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethyl 3-methylpyridazine-4-carboxylate represents a molecule of interest for medicinal

chemistry due to its pyridazine core. This guide has summarized its known properties and

provided a theoretical framework for its synthesis and characterization based on the chemistry

of related compounds. The lack of extensive experimental data in the public domain

underscores the opportunity for novel research in this area. Future studies focused on the

synthesis, detailed characterization, and biological evaluation of this compound are warranted

to explore its full potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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